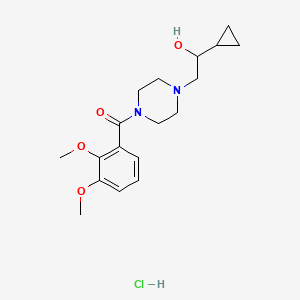

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride

Description

This compound is a piperazine derivative characterized by a 2,3-dimethoxyphenyl group linked via a methanone bridge to a piperazine ring substituted with a 2-cyclopropyl-2-hydroxyethyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.ClH/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-10-8-19(9-11-20)12-15(21)13-6-7-13;/h3-5,13,15,21H,6-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYJECTYQYQTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride, also known by its CAS number 1396891-74-9, is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H23ClN2O2

- Molecular Weight : 342.8840 g/mol

- SMILES Notation : OC(C1CC1)CN1CCN(CC1)C(=O)/C=C/c1cccs1.Cl

The presence of a piperazine ring and a dimethoxyphenyl moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other physiological pathways.

Pharmacological Profile

Research indicates that compounds featuring piperazine derivatives often exhibit diverse biological activities including:

- Antidepressant Effects : Piperazine compounds are frequently studied for their role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antimicrobial Properties : Some studies suggest that similar compounds can inhibit bacterial growth and may possess antifungal properties.

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance antioxidant capabilities, potentially reducing oxidative stress in cells.

The compound's mechanism of action is hypothesized to involve:

- Receptor Binding : Interaction with serotonin receptors (5-HT receptors) may lead to mood regulation.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could contribute to its pharmacological effects.

- Antioxidant Mechanism : The methoxy groups can donate electrons, neutralizing free radicals and reducing cellular damage.

Study 1: Antidepressant Activity

A study conducted by Umesha et al. (2009) evaluated the antidepressant-like effects of similar piperazine derivatives in animal models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors attributed to serotonin receptor modulation.

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities, compounds with similar structural features demonstrated effective inhibition against various bacterial strains. The study highlighted the importance of the cyclopropyl group in enhancing lipophilicity, which aids in membrane penetration and bacterial cell wall disruption.

Study 3: Antioxidant Properties

Research focused on the antioxidant potential of methoxy-substituted phenyl derivatives showed that these compounds effectively scavenge free radicals. This property is crucial for protecting neuronal cells from oxidative damage, which is linked to neurodegenerative diseases.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H23ClN2O2 |

| Molecular Weight | 342.8840 g/mol |

| Antidepressant Activity | Positive (animal studies) |

| Antimicrobial Activity | Effective against multiple strains |

| Antioxidant Activity | Significant free radical scavenging |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperazine-based pharmaceuticals and intermediates. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

This may reduce CYP450-mediated oxidation, extending half-life .

Analytical Behavior: The target compound’s hydrochloride salt likely requires ion-pair chromatography for analysis, similar to pseudoephedrine hydrochloride-related compounds (e.g., sodium perchlorate buffer at pH 2.7 with methanol gradients) . Unlike Compounds c and d, the absence of acidic groups (e.g., carboxylic acid) in the target compound may result in lower retention times in reversed-phase HPLC.

Stability Considerations :

- The hydrochloride salt improves hygroscopic stability compared to free-base analogs like Compound b. However, the hydroxyethyl group may introduce susceptibility to oxidation, necessitating antioxidant excipients in formulations .

Q & A

Q. What are the optimal synthetic routes for (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthesis Optimization : Piperazine derivatives often employ nucleophilic substitution or coupling reactions. For example, the cyclopropyl-hydroxyethyl group may be introduced via a Grignard reaction or palladium-catalyzed cross-coupling . The dimethoxyphenyl moiety can be attached using Friedel-Crafts acylation under acidic conditions.

- Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention indices (Kovacs method) can cross-validate compound identity by comparing retention times against n-paraffin standards . Confirm crystallinity via single-crystal X-ray diffraction, as demonstrated for structurally similar piperazine derivatives (e.g., R-factor < 0.05) .

Q. How can researchers characterize the hydrochloride salt form of this compound?

Methodological Answer:

- Salt Formation Analysis : Perform titration with silver nitrate to confirm chloride content. Use FTIR to identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion peaks.

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to detect melting points and decomposition temperatures. Compare with free base thermograms to confirm salt stability .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

Methodological Answer:

- Target Hypothesis : Piperazine derivatives frequently target serotonin/dopamine receptors or enzymes like phosphodiesterases. The cyclopropyl group may enhance metabolic stability, while dimethoxy substituents suggest affinity for adrenergic receptors.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to 5-HT2A or α1-adrenergic receptors. Validate with radioligand displacement assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

- SAR Variables : Systematically modify (a) the cyclopropyl group (e.g., replace with cyclobutyl), (b) hydroxyl position (R/S enantiomers), and (c) methoxy substituents (replace with halogen or methyl groups).

- Assay Design : Test analogs in functional assays (e.g., cAMP modulation for GPCR targets) and measure IC50 values. Use ANOVA and Tukey’s test to compare potency .

Q. What experimental strategies resolve contradictions in pharmacokinetic data (e.g., low bioavailability despite high in vitro potency)?

Methodological Answer:

- Bioavailability Analysis :

- Solubility : Measure logP via shake-flask method; if logP > 3, consider prodrug strategies (e.g., esterification of the hydroxyl group).

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 liabilities. Use LC-MS/MS to quantify metabolite formation .

- In Vivo Validation : Administer via IV and oral routes in rodent models, then calculate absolute bioavailability (AUC_oral/AUC_IV × 100). Adjust formulation using PEG or cyclodextrin .

Q. How can computational modeling predict off-target effects or toxicity?

Methodological Answer:

- Off-Target Profiling : Use pharmacophore modeling (e.g., Schrödinger’s Phase) to screen for unintended interactions with hERG or CYP3A4.

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity. Cross-validate with Ames test and mitochondrial toxicity assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases for hydroxyl group stereoselectivity).

- Process Optimization : Monitor reaction temperature (< 0°C for Grignard steps) and catalyst loading (e.g., 5 mol% Pd for coupling reactions). Validate enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.